DBCO-C6-SulfoNHS ester
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Overview
Description
DBCO-C6-SulfoNHS ester is a chemical compound widely used in bioconjugation and click chemistry applications. It is an amine-reactive compound that facilitates the modification of amine-containing molecules. The compound is particularly valued for its ability to undergo copper-free click reactions, making it suitable for applications where copper ions could be detrimental.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-C6-SulfoNHS ester typically involves the reaction of DBCO (dibenzocyclooctyne) with a sulfo-NHS (N-hydroxysulfosuccinimide) ester. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficiency. The reaction conditions usually involve room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and stored under inert conditions to prevent hydrolysis and degradation.
Chemical Reactions Analysis
Types of Reactions
DBCO-C6-SulfoNHS ester primarily undergoes substitution reactions, particularly with primary amines. The NHS ester moiety reacts with amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and is typically carried out in non-amine-containing buffers to prevent side reactions.
Common Reagents and Conditions
Reagents: Primary amines, aqueous buffers, organic solvents (DMSO, DMF)
Conditions: Room temperature to slightly elevated temperatures, pH 6-9, non-amine-containing buffers
Major Products
The primary product of the reaction between this compound and an amine is a stable amide bond, resulting in the conjugation of the DBCO moiety to the amine-containing molecule.
Scientific Research Applications
DBCO-C6-SulfoNHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Used in the production of biocompatible materials and surface modifications.
Mechanism of Action
The mechanism of action of DBCO-C6-SulfoNHS ester involves the formation of a stable amide bond through the reaction of the NHS ester moiety with primary amines. The DBCO moiety then participates in copper-free click reactions with azide groups, forming a stable triazole linkage. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
DBCO-C6-NHS ester: Similar in structure but lacks the sulfo group, making it less water-soluble.
DBCO-PEG4-NHS ester: Contains a polyethylene glycol spacer, providing increased solubility and flexibility.
DBCO-PEG12-NHS ester: Features a longer polyethylene glycol spacer for enhanced solubility and reduced steric hindrance.
Uniqueness
DBCO-C6-SulfoNHS ester is unique due to its sulfo group, which enhances its water solubility and makes it suitable for aqueous reactions. This property distinguishes it from other DBCO-NHS esters, which may require organic solvents for solubility.
Properties
IUPAC Name |
1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O8S/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYURKGWESBEECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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